molecular formula C18H15Cl2N5 B12208330 C18H15Cl2N5

C18H15Cl2N5

Cat. No.: B12208330
M. Wt: 372.2 g/mol
InChI Key: GEQDWXMQMCRTJD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H15Cl2N5 typically involves the reaction of 2-chlorobenzonitrile with ethyl propenylamine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate , and a solvent, such as dimethylformamide . The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

C18H15Cl2N5: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of This compound can yield carboxylic acids , while reduction can produce amines .

Scientific Research Applications

C18H15Cl2N5: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which C18H15Cl2N5 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15Cl2N5

Molecular Weight

372.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

InChI

InChI=1S/C18H15Cl2N5/c1-9-4-10(2)21-17-16(9)18-22-11(3)5-15(25(18)24-17)23-14-7-12(19)6-13(20)8-14/h4-8,23H,1-3H3

InChI Key

GEQDWXMQMCRTJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC(=CC(=C4)Cl)Cl)C

Origin of Product

United States

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